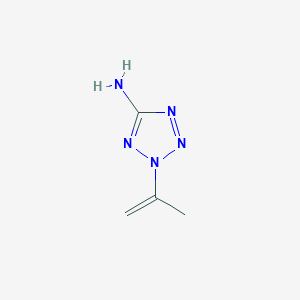
2H-Tetrazol-5-amine,2-(2-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- typically involves the reaction of an appropriate precursor with a nitrogen source under specific conditions. One common method is the cyclization of 2-aminomethyl-2-propen-1-ol with sodium azide in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems and advanced purification techniques can help achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2H-Tetrazol-5-amine,2-(2-propen-1-yl)- has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: Tetrazoles are often employed in biological assays and as probes for studying enzyme activity and cellular processes.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Tetrazoles are used in the development of new materials, such as energetic materials and polymers, due to their high nitrogen content and stability.
Mechanism of Action
The mechanism by which 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- exerts its effects depends on its specific application. In pharmaceutical applications, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, mimicking their binding properties and enhancing the compound's biological activity.
Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's mechanism of action vary depending on the application. For example, in anticancer applications, the compound may target specific oncogenes or signaling pathways involved in tumor growth and proliferation.
Comparison with Similar Compounds
1H-tetrazole
5-aminotetrazole
2H-tetrazole
2-ethyl-2H-tetrazole
2-methyl-2H-tetrazole
Properties
IUPAC Name |
2-prop-1-en-2-yltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-3(2)9-7-4(5)6-8-9/h1H2,2H3,(H2,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTNZAGEWLACCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1N=C(N=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














